Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]- (9CI) Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]- (9CI)
Brand Name: Vulcanchem
CAS No.: 136377-99-6
VCID: VC0166824
InChI: InChI=1S/C8H14O3/c1-5(2)7(10)8(4-11-8)6(3)9/h5,7,10H,4H2,1-3H3/t7-,8-/m1/s1
SMILES: CC(C)C(C1(CO1)C(=O)C)O
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol

Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]- (9CI)

CAS No.: 136377-99-6

Main Products

VCID: VC0166824

Molecular Formula: C8H14O3

Molecular Weight: 158.19 g/mol

Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]- (9CI) - 136377-99-6

CAS No. 136377-99-6
Product Name Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]- (9CI)
Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
IUPAC Name 1-[(2S)-2-[(1R)-1-hydroxy-2-methylpropyl]oxiran-2-yl]ethanone
Standard InChI InChI=1S/C8H14O3/c1-5(2)7(10)8(4-11-8)6(3)9/h5,7,10H,4H2,1-3H3/t7-,8-/m1/s1
Standard InChIKey IGPBAIKOLMZENY-HTQZYQBOSA-N
Isomeric SMILES CC(C)[C@H]([C@@]1(CO1)C(=O)C)O
SMILES CC(C)C(C1(CO1)C(=O)C)O
Canonical SMILES CC(C)C(C1(CO1)C(=O)C)O
Synonyms Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]- (9CI)
PubChem Compound 14734077
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator